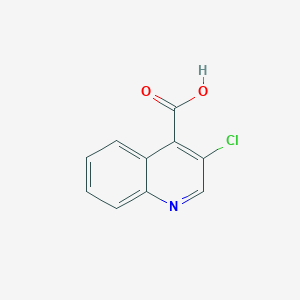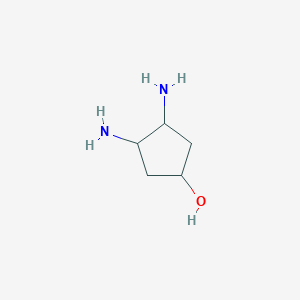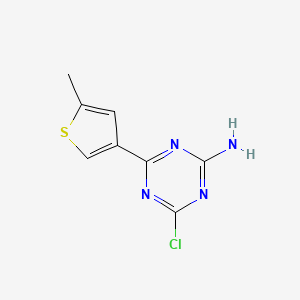
3-Chloroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the third position and a carboxylic acid group at the fourth position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods may utilize microwave irradiation, transition metal-catalyzed reactions, or green chemistry approaches to enhance yield and reduce environmental impact . The use of eco-friendly solvents and catalysts is becoming increasingly popular in industrial settings to meet sustainability goals.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloroquinoline-4-carboxylic acid serves as a key intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in understanding the interactions between quinoline-based drugs and their biological targets .
Medicine: this compound is a precursor in the synthesis of several pharmaceutical agents, including antimalarial, antibacterial, and anticancer drugs. Its derivatives have shown promising activity against various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its ability to undergo diverse chemical reactions makes it valuable in the development of new materials and products .
Wirkmechanismus
The mechanism of action of 3-Chloroquinoline-4-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in antimalarial drugs, quinoline derivatives interfere with the heme detoxification process in the malaria parasite, leading to its death . In anticancer applications, these compounds can inhibit topoisomerase enzymes, preventing DNA replication and inducing apoptosis in cancer cells . The exact molecular pathways and targets may vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoline-3-carbaldehyde
- Quinoline-4-carboxylic acid
- 3-Methylquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
Comparison: 3-Chloroquinoline-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For instance, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions . Additionally, the carboxylic acid group provides opportunities for further functionalization and derivatization, expanding its utility in various applications .
Eigenschaften
Molekularformel |
C10H6ClNO2 |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
3-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) |
InChI-Schlüssel |
SRDYKOWUNPJBTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)


![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)
![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)




methanol](/img/structure/B13164983.png)

